molecular formula C10H16O B14672648 3-Methyl-6-methyleneoct-4-yn-3-ol CAS No. 40454-29-3

3-Methyl-6-methyleneoct-4-yn-3-ol

Cat. No.: B14672648
CAS No.: 40454-29-3
M. Wt: 152.23 g/mol
InChI Key: RLTCMUPDENBOCP-UHFFFAOYSA-N
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Description

3-Methyl-6-methyleneoct-4-yn-3-ol is an organic compound with a unique structure characterized by the presence of both alkyne and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-methyleneoct-4-yn-3-ol typically involves the use of alkyne and alcohol precursors. One common method is the reaction of 3-methyl-6-methyleneoct-4-yne with a suitable alcohol under controlled conditions. The reaction often requires the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-methyleneoct-4-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alcohol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the alcohol group into a chloride, which can then undergo further substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Methyl-6-methyleneoct-4-yn-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-6-methyleneoct-4-yn-3-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of reactive intermediates, which can then interact with other molecules to produce the desired outcomes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-methyleneoct-4-yne: Lacks the alcohol group, making it less versatile in certain reactions.

    3-Methyl-6-methyleneoct-4-ol: Lacks the alkyne group, limiting its reactivity in alkyne-specific reactions.

    6-Methyleneoct-4-yn-3-ol: Similar structure but without the methyl group, which can affect its reactivity and properties.

Uniqueness

3-Methyl-6-methyleneoct-4-yn-3-ol is unique due to the presence of both alkyne and alcohol functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and materials science.

Properties

CAS No.

40454-29-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3-methyl-6-methylideneoct-4-yn-3-ol

InChI

InChI=1S/C10H16O/c1-5-9(3)7-8-10(4,11)6-2/h11H,3,5-6H2,1-2,4H3

InChI Key

RLTCMUPDENBOCP-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)C#CC(C)(CC)O

Origin of Product

United States

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